molecular formula C11H10BrN B1272444 1-(4-bromo-2-methylphenyl)-1H-pyrrole CAS No. 383137-70-0

1-(4-bromo-2-methylphenyl)-1H-pyrrole

Cat. No.: B1272444
CAS No.: 383137-70-0
M. Wt: 236.11 g/mol
InChI Key: BCQFVLPFCPDFFG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-bromo-2-methylphenyl group

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Brominated compounds can be hazardous and require careful handling. They may cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed .

Future Directions

The study of pyrrole derivatives is an active area of research in medicinal chemistry due to their presence in many biologically active compounds. “1-(4-bromo-2-methylphenyl)-1H-pyrrole” could potentially be used as a building block in the synthesis of new pharmaceuticals .

Preparation Methods

The synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole typically involves the reaction of 4-bromo-2-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

1-(4-Bromo-2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

1-(4-Bromo-2-methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    4-Bromo-2-methylphenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. They may exhibit different chemical and biological properties.

    Pyrrole derivatives: Compounds with a pyrrole ring and various substituents can be compared based on their reactivity and applications. .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFVLPFCPDFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286911
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383137-70-0
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383137-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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